molecular formula C8H8FN B1367875 7-Fluoroindoline CAS No. 769966-04-3

7-Fluoroindoline

Cat. No.: B1367875
CAS No.: 769966-04-3
M. Wt: 137.15 g/mol
InChI Key: AGJTUVBSTFSZFY-UHFFFAOYSA-N
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Description

7-Fluoroindoline is an organic compound with the molecular formula C8H8FN It is a derivative of indoline, where a fluorine atom is substituted at the 7th position of the indoline ring

Biochemical Analysis

Biochemical Properties

7-Fluoroindoline plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial virulence factors. It interacts with several enzymes and proteins, including quorum-sensing regulators and virulence factor-producing enzymes in bacteria such as Pseudomonas aeruginosa. The compound inhibits the production of virulence factors like pyocyanin, rhamnolipid, and siderophores, thereby reducing the pathogenicity of the bacteria . Additionally, this compound has been shown to suppress swarming motility and protease activity, further contributing to its antivirulence properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it significantly reduces biofilm formation and blood hemolysis without inhibiting the growth of planktonic cells . This selective inhibition is advantageous as it minimizes the risk of developing antibiotic resistance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to quorum-sensing receptors in bacteria, inhibiting the signaling pathways that regulate virulence factor production . This binding interaction prevents the bacteria from coordinating their pathogenic activities, thereby reducing their ability to cause infections. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that this compound maintains its antivirulence properties for several weeks, although its efficacy may diminish over time . Continuous monitoring and proper storage are essential to ensure its sustained activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces bacterial virulence without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and organ damage may occur . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives. It interacts with enzymes such as tryptophanase and monooxygenases, which catalyze the conversion of tryptophan to indole and its derivatives . These interactions can influence metabolic flux and alter metabolite levels, potentially impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindoline can be achieved through several methods. One common approach involves the reduction of 7-fluoro-1H-indole using sodium cyanoborohydride in the presence of acetic acid. The reaction is typically carried out at room temperature for about 2 hours, followed by the addition of sodium hydroxide in water to neutralize the mixture. The product is then extracted using dichloromethane and purified through silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques. For instance, a mixture of 5-fluoroindoline-2,3-dione with various anilines can be irradiated under microwave conditions using copper dipyridine dichloride as a catalyst. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoroindoline-2,3-dione derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium cyanoborohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroindoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Fluoroindole
  • 5-Fluoroindoline
  • 6-Fluoroindoline

Comparison: 7-Fluoroindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 7-Fluoroindole, this compound has a reduced form, making it more reactive in certain chemical reactions. Additionally, its ability to inhibit quorum sensing without promoting antibiotic resistance sets it apart from other fluorinated indoline derivatives .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJTUVBSTFSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588036
Record name 7-Fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769966-04-3
Record name 7-Fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-fluoroindole (2.0 g, 14.8 mmol) was dissolved in acetic acid (6 mL) and sodium cyanoborohydride (1.87 g, 29.6 mmol) was added in 5 portions. The mixture was stirred for 1 hour then poured into 150 mL of 2N NaOH. The mixture was extracted with methylene chloride. The organics were combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 7-fluoroindoline (1.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of crystallization solvents in studying the structural properties of 7-fluoroindoline?

A1: Crystallization solvents play a crucial role in understanding the structural properties of this compound. Researchers have successfully obtained single crystals of this compound by utilizing different solvents like 1,4-dioxane [] and dimethyl sulfoxide (DMSO) []. These crystal structures provide valuable insights into the molecular geometry, intermolecular interactions, and potential binding modes of this compound. For instance, in the 1,4-dioxane solvate, this compound molecules form hydrogen-bonded ribbons interconnected by 1,4-dioxane molecules, creating sheets within the crystal lattice []. This understanding of its solid-state structure can be crucial for designing derivatives with improved pharmacological properties.

Q2: How does the presence of a fluorine atom at the 7-position affect the reactivity of indoline in C-H olefination reactions?

A2: The introduction of a fluorine atom at the 7-position of indoline can significantly impact its reactivity in C-H olefination reactions. Research suggests that while electron-donating groups on the indoline ring generally lead to lower yields, electron-withdrawing groups, like fluorine, can enhance the reaction outcome []. Specifically, this compound exhibits moderate reactivity, affording the desired C5-olefinated product in 56% yield under palladium-catalyzed conditions with a specific S,O-ligand []. This highlights the potential of incorporating fluorine to modulate the electronic properties and reactivity of indoline for selective functionalization.

Q3: Why are S,O-ligands crucial for achieving high selectivity in the C-H olefination of this compound?

A3: S,O-ligands play a crucial role in dictating the regioselectivity of C-H olefination reactions involving this compound. In the presence of these ligands, palladium catalysts preferentially activate the C5-H bond, leading to the formation of the desired C5-olefinated product with remarkable selectivity over other possible isomers []. This selectivity arises from the unique coordination ability of S,O-ligands to the palladium center, influencing the orientation of the substrate and promoting olefination at the desired position. Control experiments conducted without the S,O-ligand resulted in significantly diminished yields and selectivities, highlighting their crucial role in this transformation [].

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